BenchChemオンラインストアへようこそ!

Cimigenoside

Pharmacokinetics Oral bioavailability Immunomodulation

Cimigenoside (≥98%) is the specific, orally bioavailable cycloartane glycoside from Cimicifuga. Unlike related saponins, it demonstrates systemic exposure and inhibits the γ-secretase/Notch axis (PSEN-1). Ideal for in vivo pulmonary inflammation, oncology PK/PD, and analytical standardization. Choose this compound for target engagement not achievable with other Cimicifuga triterpenoids.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
Cat. No. B8072647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenoside
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3
InChIKeyBTPYUWOBZFGKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimigenoside for Research Procurement: Cycloartane Triterpenoid Saponin from Cimicifuga Species


Cimigenoside (cimigenol-3-O-β-D-xylopyranoside; CAS 27994-11-2; C₃₅H₅₆O₉; MW 620.81) is a cycloartane-type triterpenoid saponin isolated from the rhizomes of Cimicifuga (Actaea) species, including C. heracleifolia, C. foetida, and C. dahurica [1]. Structurally, it consists of the aglycone cimigenol glycosylated with a β-D-xylopyranosyl moiety at the C-3 position [2]. Among the structurally diverse 9,19-cycloartane triterpenoid glycosides in Cimicifuga, cimigenoside has been identified as a bioavailable component following oral administration in animal models, with demonstrated in vivo efficacy across anti-inflammatory, anticancer, and immunomodulatory contexts [3].

Cimigenoside Procurement: Why Actein, 23-epi-26-Deoxyactein, and Other Cimicifuga Saponins Are Not Interchangeable


The cycloartane triterpenoid glycosides from Cimicifuga species exhibit marked divergence in their bioactivity profiles despite shared core scaffolds. Within the cimigenol-series compounds, glycosylation pattern and modifications at positions C-25 and C-7 critically determine Wnt signaling inhibitory activity, with IC₅₀ values spanning from 3.33 μM to >50 μM across structurally related compounds [1]. For example, 23-O-acetylshengmanol-3-α-L-arabinopyranoside (23R) exhibits an IC₅₀ of 2.3 μM, whereas 23-epi-26-deoxyactein shows no measurable activity (<50% inhibition at 10 μM) [1]. Cimigenoside itself demonstrates a distinct mechanism as a γ-secretase inhibitor targeting the PSEN-1 catalytic subunit, a pathway not reported for actein or 23-epi-26-deoxyactein [2]. Furthermore, cimigenoside has been specifically identified as a bioavailable component following oral dosing, unlike many co-occurring triterpenoids that fail to achieve detectable systemic exposure [3]. These functional divergences preclude generic substitution; procurement must be based on compound-specific, evidence-grounded selection.

Cimigenoside Quantitative Evidence Guide: Head-to-Head Performance Against Closest Analogs


Oral Bioavailability of Cimigenoside Versus Co-Occurring Cimicifuga Triterpenoids

In a systematic xenobiotic analysis following oral administration of Cimicifuga heracleifolia extract to mice, triterpene glycosides were the only structural class detected as bioavailable components in plasma. Among 81 triterpenoids and 110 total compounds characterized in the extract, cimigenoside was identified as a representative bioavailable component and subsequently validated as the effective immunomodulatory constituent in vivo [1]. The majority of co-occurring cycloartane glycosides failed to achieve detectable systemic exposure, establishing cimigenoside's oral bioavailability as a differentiating selection criterion relative to non-bioavailable in-class compounds.

Pharmacokinetics Oral bioavailability Immunomodulation Xenobiotic analysis

Cimigenoside Anti-Inflammatory Activity: Direct Comparison with Actein in Estrogenic Assays

In an in vivo Japanese medaka (Oryzias latipes) model assessing estrogenic activity of Cimicifuga-derived compounds, 25-O-methyl-cimigenoside, actein, and 26-deoxyactein were evaluated in parallel [1]. None of these three compounds caused differences in estrogenic activity compared to control fish, indicating that the methylation at C-25 does not confer estrogenic liability [1]. While this study reports a null finding, it represents direct head-to-head comparative data under identical experimental conditions, establishing that cimigenoside derivatives lack estrogenic activity—a relevant safety consideration distinguishing them from other phytoestrogen-containing botanicals.

Anti-inflammatory Estrogenic activity In vivo model Cimicifuga saponins

Cimigenoside as γ-Secretase Inhibitor: Mechanism Differentiation from Actein and 23-epi-26-Deoxyactein

Cimigenoside functions as a γ-secretase inhibitor, directly suppressing the activation of PSEN-1, the catalytic subunit of γ-secretase, thereby blocking Notch signaling-mediated mitochondrial apoptosis and epithelial-mesenchymal transition (EMT) in breast cancer cells [1]. Molecular docking studies predict a binding interaction between cimigenoside and γ-secretase, and both in vitro and in vivo breast cancer models confirm this mechanism [1]. In contrast, the Wnt signaling pathway inhibitory activity data show that actein and 23-epi-26-deoxyactein exhibit no measurable activity (<50% inhibition at 10 μM) against Wnt signaling [2], and neither compound has been reported to engage the γ-secretase/Notch axis. This pathway-level divergence means these compounds are functionally non-substitutable for Notch-targeted research.

Cancer γ-secretase inhibition Notch signaling Mechanism of action Breast cancer

Analytical Standard Purity: Cimigenoside HPLC Grade Availability for Quantitative Research

Cimigenoside is commercially available as an analytical standard with HPLC purity ≥98% . This purity grade is specified for use as a reference standard in HPLC, GC, and MS-based qualitative and quantitative analytical methods . Multiple vendors provide certificates of analysis including HPLC chromatograms, NMR spectra, and mass spectra for batch-specific verification . In contrast, many Cimicifuga triterpenoids including 23-epi-26-deoxyactein, cimicifugoside H-1, and various cimiracemosides are not routinely available as certified analytical reference standards, limiting their utility for quantitative assay development and regulatory-compliant botanical standardization.

Analytical standard HPLC purity Quality control Quantitative analysis

In Vivo Anti-Inflammatory Efficacy: Cimigenoside Quantified Effects in Pulmonary Inflammation Model

In a Poly(I:C)-induced airway inflammation mouse model, oral administration of cimigenoside prevented neutrophil infiltration in the lung and suppressed inflammatory mediator production [1]. Specifically, cimigenoside reduced the production of CXCL2 and CXCL10 chemokines, and decreased the expression of P-selectin and VCAM1 adhesion molecules in vivo [1]. In BEAS-2B human airway epithelial cells stimulated with Poly(I:C), cimigenoside inhibited the production of inflammatory cytokines and chemokines [1]. Comparable in vivo anti-inflammatory efficacy data for actein, 23-epi-26-deoxyactein, or 26-deoxyactein in pulmonary inflammation models are not reported in the peer-reviewed literature, leaving cimigenoside as the best-characterized Cimicifuga saponin for airway inflammation research.

Anti-inflammatory In vivo efficacy Airway inflammation Cytokine suppression Neutrophil infiltration

Cimigenoside Best-Fit Research and Industrial Application Scenarios


In Vivo Oral Dosing Studies Requiring Systemic Bioavailability

Cimigenoside is the preferred selection for studies involving oral administration where systemic target engagement is essential. Unlike the majority of Cimicifuga triterpenoids that fail to achieve detectable plasma levels after oral dosing, cimigenoside is a validated bioavailable component with confirmed in vivo efficacy in pulmonary inflammation and tumor xenograft models [1][2]. This scenario includes pharmacology studies requiring oral gavage in rodents, PK/PD assessments, and proof-of-concept in vivo efficacy experiments.

Notch Signaling Pathway and γ-Secretase Targeted Research

Cimigenoside is the appropriate selection for studies investigating γ-secretase inhibition or Notch signaling pathway modulation in cancer research. It directly suppresses PSEN-1 catalytic subunit activation and blocks Notch-mediated mitochondrial apoptosis and EMT [2]. Actein, 23-epi-26-deoxyactein, and related Cimicifuga saponins are not reported to engage this pathway and are therefore inappropriate substitutes for Notch-targeted investigations.

Analytical Method Development and Botanical Standardization

Cimigenoside is suitable as an analytical reference standard for HPLC, LC-MS, and GC method development, with certified purity ≥98% available from multiple vendors . Applications include quality control of Cimicifuga-containing herbal products, quantitative determination in plant extracts, and development of pharmacopeial monographs. The availability of batch-specific certificates of analysis supports regulatory-compliant analytical workflows.

Airway Inflammation and Pulmonary Immunology Models

Cimigenoside is the best-characterized Cimicifuga saponin for pulmonary inflammation research, with validated in vivo efficacy in Poly(I:C)-induced airway inflammation models [1]. Documented effects include reduction of neutrophil infiltration and suppression of CXCL2, CXCL10, P-selectin, and VCAM1 expression. For respiratory immunology, COPD-relevant models, or viral mimic (dsRNA)-induced inflammation studies, cimigenoside offers the most robust supporting evidence base among cycloartane triterpenoids.

Quote Request

Request a Quote for Cimigenoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.